molecular formula C22H23NO3 B1631330 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate CAS No. 89823-23-4

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Cat. No.: B1631330
CAS No.: 89823-23-4
M. Wt: 349.4 g/mol
InChI Key: IGHSOWSFSFGPAZ-UHFFFAOYSA-N
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Description

6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate: is an organic compound with the chemical formula C22H23NO3 . It is known for its applications in the chemical industry, particularly as a monomer or crosslinking agent in the production of high-performance polymers, coatings, and adhesives. This compound is characterized by its white to almost white powder or crystalline form and is soluble in organic solvents such as acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is typically synthesized through an esterification reaction. One common method involves reacting 4-cyanobiphenyl formate with hexanediol in the presence of an acid catalyst, followed by a reaction with acrylic acid to produce the target compound . Another method includes the reaction of 4-(hexyloxy bromide)-4’-cyanobiphenyl with acrylic acid and KHCO3 in DMF (dimethylformamide) as the solvent, heated for 12 hours .

Industrial Production Methods: In industrial settings, the production of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate often involves large-scale esterification processes, utilizing similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate undergoes various chemical reactions, including:

    Esterification: Formation of esters from acids and alcohols.

    Polymerization: Acts as a monomer in the formation of polymers.

    Substitution Reactions: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Esterification: Typically involves acid catalysts such as or .

    Polymerization: Initiated by free radicals, often using or as initiators.

    Substitution Reactions: Can involve nucleophiles like or under basic conditions.

Major Products:

    Polymers: High-performance polymers with applications in coatings and adhesives.

    Substituted Derivatives: Various functionalized derivatives depending on the substituents used in the reactions.

Scientific Research Applications

Chemistry: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is used as a monomer in the synthesis of liquid crystal polymers and other advanced materials. Its ability to form crosslinked networks makes it valuable in the development of high-performance coatings and adhesives .

Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential in drug delivery systems and biomedical devices due to their customizable properties.

Industry: In the industrial sector, this compound is utilized in the production of high-performance polymers, coatings, and adhesives. Its light-curing properties make it suitable for use in photopolymerization processes, which are essential in the manufacture of optical materials and protective coatings .

Mechanism of Action

The mechanism of action of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate primarily involves its ability to undergo polymerization and crosslinking reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .

Comparison with Similar Compounds

  • 4’-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile
  • 4’-Hexyloxy-4-cyanobiphenyl
  • 4-Cyano-4’-hexyloxybiphenyl

Comparison: 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is unique due to its specific combination of a biphenyl core with an acrylate functional group. This structure imparts both rigidity and reactivity, making it suitable for applications requiring high-performance materials. In contrast, similar compounds may lack the acrylate group, limiting their use in polymerization and crosslinking reactions .

Properties

IUPAC Name

6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSOWSFSFGPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100653-74-5
Record name 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100653-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89823-23-4
Record name 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.26 g (4.27 mmol) of the resulting compound (9) and 1.8 ml (24.8 mmol) of anhydrous triethylamine dissolved in 20 ml of tetrahydrofuran under argon atmosphere was added dropwise 5 ml of an tetrahydrofuran solution containing 0.38 ml (4.08 mmol) of acryloyl chloride. The whole was stirred at room temperature overnight, thereby a salt precipitated. After addition of water to the reaction mixture, the whole was extracted with diethyl ether. The extract was purified by silica gel column chromatography. The resulting pale yellow solid was recrystallized from methanol to obtain 1.01 g of 4-cyano-4'-(6-acryloxyhexyloxy)biphenyl (10) (yield: 67.7%).
Name
resulting compound ( 9 )
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
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6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
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